molecular formula C10H16BBrN2O2 B2851976 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester CAS No. 2377609-16-8

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester

Cat. No.: B2851976
CAS No.: 2377609-16-8
M. Wt: 286.96
InChI Key: JXLZGAPSMICROL-UHFFFAOYSA-N
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Description

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in the formation of carbon-carbon bonds .

Mechanism of Action

Target of Action

Boronic acid derivatives are generally known for their ability to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

The compound is a boronic acid derivative, which is commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid derivative undergoes a transmetalation process with a palladium catalyst, forming a new carbon-carbon bond . This reaction is mild and tolerant of various functional groups, making it a versatile tool in organic synthesis .

Biochemical Pathways

The suzuki-miyaura cross-coupling reaction, in which this compound is typically involved, is a key process in the synthesis of various biologically active compounds . Therefore, the compound could indirectly affect numerous biochemical pathways through its role in the synthesis of other active molecules.

Pharmacokinetics

It’s important to note that boronic acid derivatives, such as this compound, are generally well-absorbed and distributed in the body due to their polarity and ability to form reversible covalent bonds . The compound’s stability and solubility can be influenced by pH, which could impact its bioavailability .

Result of Action

As a reagent in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the synthesis of various biologically active compounds . These compounds could have diverse effects at the molecular and cellular level, depending on their specific structures and targets.

Action Environment

The action of this compound, particularly its involvement in Suzuki-Miyaura cross-coupling reactions, can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature, solvent, and the presence of a catalyst, can significantly impact the efficiency and selectivity of the reaction . Furthermore, the compound’s stability and reactivity can be affected by pH and the presence of certain functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester typically involves the reaction of 5-Bromo-1-methylpyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in transesterification reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biaryl compounds in the case of Suzuki-Miyaura cross-coupling and various esters in transesterification reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methylpyrazole-4-boronic acid pinacol ester is unique due to the presence of the bromine atom, which enhances its reactivity in cross-coupling reactions compared to other similar compounds. This makes it particularly useful in the synthesis of complex molecules where high reactivity is required .

Properties

IUPAC Name

5-bromo-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14(5)8(7)12/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLZGAPSMICROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BBrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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